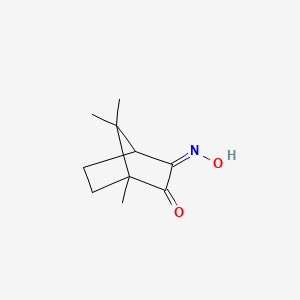![molecular formula C9H11FN2O5 B13407020 5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2’-deoxyuridine is a fluorinated pyrimidine analog that acts as an antiviral and antineoplastic agent. It is used in various medical applications, including the treatment of malignant neoplasms and as an inhibitor of thymidylate synthetase and DNA synthesis . This compound is also employed for renal function diagnosis and has shown activity against a variety of malignant tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-deoxyuridine typically involves the fluorination of 2’-deoxyuridine. One common method includes the reaction of 2’-deoxyuridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of 5-Fluoro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a sterile environment to prevent contamination and is stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form 5-fluorouracil and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.
Major Products Formed
5-Fluorouracil: A major product formed during hydrolysis.
Various Derivatives: Depending on the reaction conditions and reagents used, different derivatives of 5-Fluoro-2’-deoxyuridine can be synthesized.
Aplicaciones Científicas De Investigación
5-Fluoro-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Industry: Utilized in the production of diagnostic agents for renal function tests.
Mecanismo De Acción
The primary mechanism of action of 5-Fluoro-2’-deoxyuridine involves its conversion to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP). FdUMP acts as a suicide inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . By inhibiting TS, FdUMP prevents the methylation of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis and inhibiting the proliferation of rapidly growing tumors .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil (5-FU): A closely related compound that also inhibits thymidylate synthase and is used in cancer treatment.
Floxuridine: Another fluorinated pyrimidine analog with similar mechanisms of action.
5-Fluoro-5’-deoxyuridine: A derivative with slightly different pharmacological properties.
Uniqueness
5-Fluoro-2’-deoxyuridine is unique due to its specific inhibition of thymidylate synthase and its ability to be incorporated into DNA, leading to the disruption of DNA synthesis. This makes it particularly effective in targeting rapidly proliferating cancer cells .
Propiedades
Fórmula molecular |
C9H11FN2O5 |
|---|---|
Peso molecular |
246.19 g/mol |
Nombre IUPAC |
5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1 |
Clave InChI |
ODKNJVUHOIMIIZ-JXBXZBNISA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)F |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


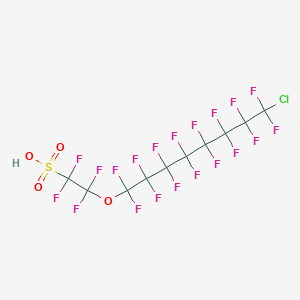
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)
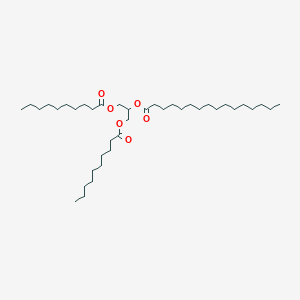
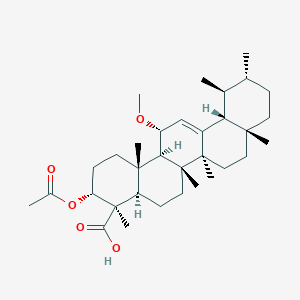
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
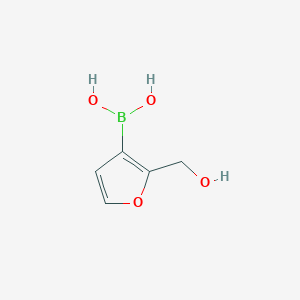

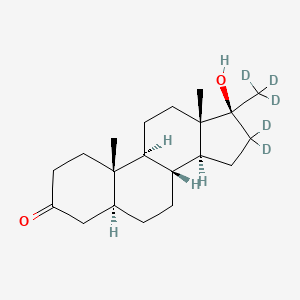
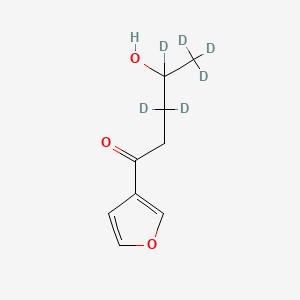
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
